Estrone 3-Sulfate-d5 Sodium Salt
Description
Significance of Stable Isotope-Labeled Standards in Quantitative Biological Analysis
Stable isotope-labeled standards (SILS) are considered the gold standard for quantitative bioanalysis, especially in methods utilizing mass spectrometry (MS). scispace.comcrimsonpublishers.com Their significance lies in their ability to mimic the behavior of the endogenous, or unlabeled, analyte of interest throughout the analytical process, including extraction, chromatography, and ionization. scioninstruments.comaptochem.com This co-elution and similar behavior allow for the correction of matrix effects, which are a common source of variability and inaccuracy in complex biological samples. clearsynth.com The use of SILS, such as deuterated compounds, improves the robustness, accuracy, and precision of quantitative assays, leading to more reliable and reproducible research findings. crimsonpublishers.comaptochem.com
The key advantages of using stable isotope-labeled standards include:
Correction for Matrix Effects: They help to compensate for the enhancement or suppression of the analyte's signal caused by other components in the sample matrix. clearsynth.com
Improved Accuracy and Precision: By acting as an internal reference, they account for variations in sample preparation and instrument response. crimsonpublishers.com
Enhanced Method Robustness: Assays using SILS are generally more reliable and less prone to interference. aptochem.com
Overview of Estrone (B1671321) 3-Sulfate as a Key Endogenous Estrogen Conjugate in Metabolic Pathways
Estrone 3-sulfate (E1S) is a major circulating estrogen conjugate in the human body. ontosight.ai It is formed through the sulfation of estrone, a process that increases its water solubility and facilitates its transport in the bloodstream. ontosight.ai E1S serves as a significant reservoir for more potent estrogens, such as estradiol (B170435). ontosight.aiwikipedia.org Through the action of the enzyme steroid sulfatase, E1S can be converted back into estrone, which can then be further metabolized to estradiol. wikipedia.orgresearchgate.net This metabolic pathway plays a crucial role in maintaining estrogen homeostasis and supplying active estrogens to target tissues. ontosight.ai The levels of E1S are often measured in clinical and research settings to assess estrogenic activity and have been implicated in the pathophysiology of estrogen-associated conditions. ontosight.aiwikipedia.org
Academic Research Context for Estrone 3-Sulfate-d5 Sodium Salt: Focusing on Analytical and Metabolic Applications
This compound is a deuterated form of E1S, where five hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for the quantitative analysis of endogenous E1S in various biological matrices using mass spectrometry. Its primary application lies in research focused on understanding estrogen metabolism, pharmacokinetics, and the role of estrogen conjugates in health and disease. scispace.comacanthusresearch.com By using this compound, researchers can achieve highly accurate and precise measurements of E1S levels, which is critical for studies investigating endocrine function, hormone-dependent cancers, and the environmental impact of estrogenic compounds. clearsynth.comnih.gov
Properties
Molecular Formula |
C₁₈H₁₆D₅NaO₅S |
|---|---|
Molecular Weight |
377.44 |
Synonyms |
Estra-1,3,5(10)-trien-17-one 3-(Sulfooxy)-d5 Sodium Salt; Estrone Sulfate-d5 Sodium Salt; Conestoral-d5; Estrone-d5 Sodium Sulfate; Morestin-d5; NSC 18313-d5; Sodium Estrone-3-sulfate-d5 Sodium Salt; |
Origin of Product |
United States |
Analytical Methodologies Employing Estrone 3 Sulfate D5 Sodium Salt
Role as an Internal Standard in Mass Spectrometry-Based Assays
The use of stable isotope-labeled (SIL) internal standards, such as Estrone (B1671321) 3-Sulfate-d5 Sodium Salt, is a cornerstone of modern quantitative mass spectrometry. aptochem.comnih.gov These standards are chemically almost identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D). aptochem.comwuxiapptec.com This property allows them to be distinguished from the native analyte by the mass spectrometer while behaving similarly during sample preparation and analysis. researchgate.net
Enhancement of Accuracy and Precision in Quantification
The addition of a known quantity of Estrone 3-Sulfate-d5 Sodium Salt to a sample at the beginning of the analytical process allows for the correction of variability introduced during sample handling, extraction, and analysis. aptochem.comchromatographyonline.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve more accurate and precise quantification. nih.govresearchgate.net This is because any loss of analyte during the procedure is mirrored by a proportional loss of the internal standard. researchgate.net
Several studies have demonstrated the effectiveness of using deuterated internal standards for improving the accuracy and precision of estrogen quantification. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of estrone, 17β-estradiol, and estrone 3-sulfate in human plasma utilized deuterated estrogens as internal standards to correct for recovery losses, achieving lower limits of quantification comparable to more complex methods. nih.gov Similarly, a study on the quantification of multiple steroids, including estrone sulfate (B86663), in the serum of mares and American bisons employed d4-estrone-3-sulfate as an internal standard to ensure the reliability of the results. uliege.be
| Analyte | Internal Standard | Matrix | Key Finding |
| Estrone, 17β-Estradiol, Estrone 3-Sulfate | Deuterated Estrogens | Human Plasma | Achieved low limits of quantification by correcting for recovery with internal standards. nih.gov |
| Estrone 3-Sulfate, Progesterone, Estrone, Estradiol (B170435) | d4-Estrone-3-Sulfate | Mare and Bison Serum | Ensured accurate quantification of fluctuating steroid concentrations during pregnancy. uliege.be |
| Endogenous Steroids | Stable Isotope-Labeled Standards | Human Serum | One-standard internal calibration approach showed satisfactory precision and trueness. nih.gov |
Compensation for Matrix Effects and Sample Processing Variability
Matrix effects, which are the suppression or enhancement of the analyte's ionization in the mass spectrometer's source due to co-eluting compounds from the sample matrix, are a significant source of imprecision in quantitative analyses. nih.govwaters.com Biological and environmental samples are inherently complex, containing numerous substances that can interfere with the analysis. nih.govrsc.org
Theoretically, a stable isotope-labeled internal standard will experience the same degree of ion suppression or enhancement as the target analyte because they have nearly identical chemical properties and chromatographic retention times. nih.govnih.gov This co-elution ensures that the ratio of the analyte to the internal standard remains constant, even in the presence of significant matrix effects, thus enabling accurate quantification. nih.govwaters.com However, it is important to note that in some cases, particularly with a high degree of deuterium substitution, a slight chromatographic separation between the analyte and the deuterated standard can occur, potentially leading to differential matrix effects. nih.govmyadlm.org Despite this, the use of SIL internal standards is widely regarded as the most effective way to compensate for matrix effects. nih.govnih.gov
Sample Preparation Techniques for Complex Biological and Environmental Matrices
The accurate quantification of low-concentration analytes like estrogens from complex matrices such as plasma, urine, and environmental water requires effective sample preparation to remove interfering substances and concentrate the analytes of interest. nih.govzellx.denih.gov this compound is added before these extraction steps to account for any analyte loss during the process.
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. nist.govyoutube.com It involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a suitable solvent. youtube.com SPE is highly effective for preparing samples for the analysis of estrogens in both biological and environmental contexts. nih.govnih.gov
Various SPE sorbents, such as C18, are used to extract estrogens from matrices like human urine and environmental water. nih.govdss.go.th For example, a high-throughput method for determining five estrogen sulfates in human urine employed a 96-well C18 extraction disk plate, which allowed for the automated preparation of 96 samples within 25 minutes. nih.gov Another study validated an SPE method for enriching estrogens and herbicides from river water and wastewater treatment plant effluents, demonstrating good recoveries. nih.gov The use of this compound in these protocols ensures that any variability in extraction efficiency is corrected for in the final quantification.
| Matrix | SPE Sorbent | Key Feature of Protocol |
| Human Urine | C18 | High-throughput 96-well plate format for rapid, automated extraction. nih.gov |
| Environmental Water | Not specified | Validation for enriching a broad range of estrogens and herbicides. nih.gov |
| Liquid Milk | Estrogen Receptor-based | Specific enrichment of estrogenic disrupting compounds. nih.gov |
Liquid-Liquid Extraction (LLE) Procedures
Liquid-liquid extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.comarborassays.com For steroid analysis, diethyl ether or ethyl acetate (B1210297) are commonly used organic solvents. arborassays.com LLE can be effective for extracting estrogens and their sulfates, though it can be more labor-intensive and use larger volumes of organic solvents compared to SPE. nih.govyoutube.com
In a method for determining estrone, 17β-estradiol, and estrone 3-sulfate in human plasma, a diethyl ether extraction was performed prior to purification with immunosorbents and subsequent LC-MS/MS analysis. nih.gov Another approach, salting-out assisted liquid-liquid extraction (SALLE), has been shown to combine the simplicity of protein precipitation with the high enrichment of LLE for the analysis of hormones in human serum and fish plasma. mdpi.com The inclusion of this compound as an internal standard is critical to control for the variability inherent in these multi-step extraction procedures.
Protein Precipitation Methods
For biological samples with high protein content, such as serum and plasma, protein precipitation is often the first step in sample preparation. phenomenex.comabcam.com Proteins can interfere with downstream analysis by clogging chromatographic columns and suppressing the ionization of target analytes in the mass spectrometer. phenomenex.com This technique involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid), to denature and precipitate the proteins, which are then removed by centrifugation. phenomenex.combiosyn.com
A fully automated protein precipitation method has been developed for LC-MS/MS bioanalysis, significantly improving throughput. abcam.com In a study determining various steroid hormones, including estrone sulfate, in the serum of children and adolescents, samples were prepared using automated protein precipitation with 96-well filter plates before LC-MS/MS analysis. tandfonline.com The use of this compound in such methods is essential to correct for any analyte that may be lost through co-precipitation with the protein pellet.
Immunoaffinity Extraction for Specificity and Sensitivity
Immunoaffinity extraction is a powerful technique that utilizes the specific binding between an antibody and its target antigen to isolate and purify analytes from complex matrices. In the context of estrogen analysis, this method significantly enhances the specificity and sensitivity of detection. nih.gov
The process involves the use of immunosorbents, which are prepared by immobilizing specific antibodies against estrogens, such as estrone (E1), 17β-estradiol (E2), and estrone 3-sulfate (E1S), onto a solid support. nih.gov When a plasma sample, after initial extraction with a solvent like diethylether, is passed through the immunosorbent column, the target estrogens are selectively captured by the antibodies. nih.gov This selective binding effectively removes interfering substances present in the plasma that could otherwise cause ion suppression during mass spectrometric analysis. nih.gov
The use of deuterated internal standards, such as this compound, is critical in this process. The internal standard is added to the sample at the beginning of the workflow and co-purifies with the native analytes. By comparing the signal of the analyte to the known concentration of the internal standard, any loss of analyte during the extraction and purification steps can be accurately accounted for. This approach has been shown to markedly improve the sensitivity of LC-MS/MS for these analytes without the need for chemical derivatization. nih.gov
The high specificity of the antibody-antigen interaction coupled with the precision of isotope dilution mass spectrometry allows for the quantification of estrogens at very low concentrations. For instance, this method has achieved lower limits of quantification (LLOQ) in human plasma of 0.1892 pg/mL for E1, 0.7064 pg/mL for E2, and 0.3333 pg/mL for E1S, corrected for the recovery of the deuterated internal standards. nih.gov
Enzymatic Cleavage for Total Conjugated Estrogen Quantification
In biological systems, a significant portion of estrogens exists in a conjugated form, primarily as sulfates and glucuronides. nih.govnih.gov To determine the total concentration of a particular estrogen, these conjugated forms must first be cleaved to release the free steroid. This is typically achieved through enzymatic hydrolysis. nih.govnih.gov
The enzymes β-glucuronidase and arylsulfatase are commonly used for this purpose. researchgate.netnih.gov For instance, β-glucuronidase/sulfatase derived from Helix pomatia is frequently employed to hydrolyze both glucuronide and sulfate conjugates in urine samples. nih.gov The sample is incubated with the enzyme solution, typically at 37°C for an extended period (e.g., 20 hours), to ensure complete cleavage. nih.gov It is crucial to control the pH of the reaction, with a sodium acetate buffer at pH 4.6 often being used. nih.gov
Following enzymatic hydrolysis, the liberated free estrogens are then extracted, often using a solvent like dichloromethane. nih.gov The use of a deuterated internal standard like this compound from the outset of the procedure is essential. The internal standard, being structurally almost identical to the analyte, undergoes the enzymatic cleavage and subsequent extraction steps in the same manner as the endogenous conjugated estrogens. This allows for accurate quantification of the total estrogen concentration by correcting for any inefficiencies in the hydrolysis and extraction processes. usgs.gov
It is important to note that the activity of these enzymes can be inhibited by certain substances, and effective inhibition strategies are necessary during sample collection and storage to prevent premature deconjugation. researchgate.netacs.org The efficiency of the enzymatic hydrolysis can be influenced by factors such as enzyme concentration, temperature, and incubation time, which need to be optimized for different sample matrices. researchgate.net
Chromatographic Separation Principles and Optimization
Chromatographic techniques are fundamental to the separation of individual estrogens and their metabolites from complex biological mixtures prior to their detection. The choice of chromatographic method and its optimization are critical for achieving the required selectivity and sensitivity.
Liquid Chromatography (LC) Method Development
Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for the analysis of estrogens. nih.govnih.govnih.gov The development of a robust LC method involves careful selection of the stationary phase, mobile phase composition, and gradient elution profile to achieve optimal separation of the target analytes. sigmaaldrich.com
Stationary Phase: Reversed-phase chromatography is the most common approach, with C18 columns being frequently employed. sigmaaldrich.comsigmaaldrich.comresearchgate.net These columns contain a nonpolar stationary phase, which retains the relatively nonpolar estrogen molecules.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. sigmaaldrich.comsigmaaldrich.com The proportion of the organic solvent is often varied during the chromatographic run (gradient elution) to effectively separate compounds with different polarities. sigmaaldrich.com For instance, a gradient might start with a lower concentration of organic solvent to elute more polar compounds and gradually increase the concentration to elute less polar compounds. sigmaaldrich.comsigmaaldrich.com The aqueous phase is often modified with additives like formic acid or ammonium (B1175870) fluoride (B91410) to improve peak shape and ionization efficiency in the mass spectrometer. rsc.orgyoutube.com
Internal Standards: The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate quantification in LC-MS/MS methods. nih.govnih.govuliege.be These standards are added to the sample before any processing and co-elute with their non-labeled counterparts. tandfonline.com By monitoring the ratio of the analyte to the internal standard, variations in sample preparation, injection volume, and ionization efficiency can be compensated for, leading to highly precise and accurate results. tandfonline.comcerilliant.com
Optimization: Method development often involves optimizing parameters such as column temperature, flow rate, and injection volume to achieve the best possible separation and peak shape within a reasonable analysis time. sigmaaldrich.comsigmaaldrich.com For example, a higher column temperature can reduce the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks.
A typical LC method for conjugated estrogens might use a C18 column with a gradient of acetonitrile and a phosphate (B84403) buffer at a specific pH. sigmaaldrich.com The separation of various estrogen sulfates can be achieved using such a system, with detection often performed using UV or mass spectrometry. nih.gov
Gas Chromatography (GC) Applications in Steroid Analysis
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of steroids. usgs.govnih.gov However, due to the low volatility of estrogens, a derivatization step is typically required before GC analysis. eiu.eduyoutube.com
Derivatization: Derivatization involves chemically modifying the estrogen molecules to increase their volatility and thermal stability. eiu.eduyoutube.com A common derivatization technique is silylation, where polar hydroxyl groups are replaced with less polar trimethylsilyl (B98337) (TMS) groups. eiu.edunih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. eiu.edu The derivatization conditions, such as temperature and reaction time, must be optimized to ensure complete reaction. youtube.com Interestingly, some studies have shown that estrogen sulfates can be directly derivatized to their corresponding free estrogen derivatives using a mixture of BSTFA and trimethylchlorosilane (TMCS), potentially omitting the need for a separate hydrolysis step. researchgate.net
Separation and Detection: The derivatized estrogens are then separated on a GC column, typically a capillary column with a nonpolar stationary phase. The separated compounds are then introduced into a mass spectrometer for detection and quantification. usgs.govnih.gov Isotope-dilution GC-MS methods, using deuterated or 13C-labeled internal standards, provide high accuracy and precision. usgs.govresearchgate.net
Challenges: While GC-MS offers excellent separation and sensitivity, the need for derivatization can make the sample preparation process more laborious and time-consuming compared to LC-MS methods. nih.govresearchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) Advancements
Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography technology, offering substantial improvements in speed, resolution, and sensitivity compared to conventional HPLC. chromatographyonline.comendocrine-abstracts.org These benefits are achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires specialized equipment capable of operating at much higher pressures. nih.gov
Key Advantages of UHPLC:
Increased Speed: The smaller particle size allows for faster separations without sacrificing resolution. Analysis times can be significantly reduced, leading to higher sample throughput. chromatographyonline.com
Improved Resolution: UHPLC provides sharper and narrower peaks, allowing for better separation of closely related compounds, such as steroid isomers. endocrine-abstracts.org
Enhanced Sensitivity: The narrower peaks result in a higher concentration of the analyte as it enters the detector, leading to improved sensitivity. chromatographyonline.com
Applications in Steroid Analysis: UHPLC, often coupled with tandem mass spectrometry (UHPLC-MS/MS), has become a powerful tool for the analysis of complex steroid panels in biological matrices. chromatographyonline.comendocrine-abstracts.org The high resolving power of UHPLC is particularly advantageous for separating the numerous and structurally similar estrogen metabolites. endocrine-abstracts.org
Method Development: UHPLC method development follows similar principles to conventional HPLC, involving the optimization of the mobile phase, gradient, column temperature, and flow rate. sigmaaldrich.com However, the parameters are adjusted to take full advantage of the capabilities of the UHPLC system. For example, a rapid gradient elution on a short UHPLC column can provide excellent separation of multiple estrogens in just a few minutes. sigmaaldrich.com
The use of deuterated internal standards like this compound remains crucial for accurate quantification in UHPLC-MS/MS methods, ensuring that the benefits of increased speed and sensitivity are not compromised by analytical variability. endocrine-abstracts.org
Mass Spectrometric Detection and Quantification Strategies
Mass spectrometry (MS) is the preferred detection method for the highly sensitive and specific quantification of estrogens, especially when coupled with chromatographic separation techniques like LC or GC. The use of stable isotope-labeled internal standards, such as this compound, is integral to achieving accurate and precise measurements.
Tandem mass spectrometry (MS/MS) is particularly powerful for steroid analysis. nih.gov In this technique, a specific precursor ion (the molecular ion or a characteristic fragment of the analyte) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a very high degree of selectivity, as it is highly unlikely that an interfering compound will have the same precursor ion, product ion, and chromatographic retention time as the analyte of interest. nih.gov
The choice of ionization technique is also critical. Electrospray ionization (ESI) is commonly used for LC-MS analysis of estrogens and can be operated in either positive or negative ion mode. nih.gov Negative ion mode is often preferred for the analysis of estrogen sulfates due to their acidic nature. rsc.org For enhanced sensitivity, especially for free estrogens, derivatization to introduce a readily ionizable group can be employed. nih.govuliege.betandfonline.com
The use of deuterated internal standards, like this compound, is fundamental to isotope dilution mass spectrometry. usgs.govnih.gov These standards have nearly identical chemical and physical properties to their non-labeled counterparts, meaning they behave similarly during sample preparation, chromatography, and ionization. tandfonline.com However, they are distinguished by their higher mass. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any losses or variations that occur during the procedure will affect both the analyte and the internal standard equally. cerilliant.com The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification. This approach corrects for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix, and ensures high accuracy and precision. nih.gov
Recent advancements in mass spectrometry instrumentation, such as high-resolution mass spectrometry (HRMS), offer even greater specificity by providing very accurate mass measurements, which can help to further distinguish analytes from interferences. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant analytical technique that utilizes this compound. It serves as an ideal internal standard for the quantification of estrone 3-sulfate and other related steroid hormones in various biological matrices, such as serum and plasma. uliege.benih.gov The structural similarity and identical physicochemical properties ensure that the deuterated standard co-elutes with the native analyte and experiences similar effects during extraction, derivatization, and ionization. This allows for precise correction of any analyte loss or ionization suppression. LC-MS/MS methods are favored over traditional immunoassays due to their superior specificity and accuracy, avoiding the cross-reactivity issues that can plague antibody-based methods. nih.govnih.govnih.gov
Research has focused on developing high-throughput and sensitive LC-MS/MS assays for the simultaneous measurement of multiple estrogens. nih.govnih.gov These methods are critical for clinical research, including studies on estrogen metabolism in postmenopausal women and the monitoring of endocrine therapies. nih.govnih.gov The use of a stable isotope-labeled internal standard like Estrone 3-Sulfate-d5 is a cornerstone of these advanced analytical approaches.
Electrospray Ionization (ESI) is the most common ionization source coupled with LC for the analysis of polar and thermally labile molecules like sulfated steroids. For the analysis of estrone 3-sulfate and its deuterated standard, ESI is typically operated in the negative ion mode. The presence of the sulfate group makes the molecule inherently anionic, allowing it to be readily deprotonated to form [M-H]⁻ ions with high efficiency and sensitivity. nih.govnih.gov
While some methods for other estrogens that lack the sulfate moiety may employ derivatization to enhance ionization in the positive ESI mode, this is generally unnecessary for estrone 3-sulfate. nih.gov The direct analysis in negative ESI mode provides excellent sensitivity, often reaching sub-picogram per milliliter levels, which is essential for measuring the low physiological concentrations found in certain populations. nih.govnih.gov
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scanning mode used on triple quadrupole mass spectrometers for quantitative analysis. In an MRM experiment, the first quadrupole is set to select a specific precursor ion (the molecular ion of the analyte or standard), which is then fragmented in the collision cell. The third quadrupole is set to detect a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is a unique signature for the target compound, significantly reducing background noise and enhancing specificity.
When using this compound as an internal standard, at least one MRM transition is monitored for the endogenous estrone 3-sulfate and one for the d5-labeled standard. The ratio of the peak areas from these two transitions is used to calculate the concentration of the endogenous analyte, providing highly accurate quantification. uliege.benih.gov
Below is a table of representative MRM transitions used in the analysis of estrone 3-sulfate and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Estrone 3-Sulfate | 349.1 | 269.1 | Negative ESI |
| Estrone 3-Sulfate-d5 | 354.1 | 274.1 | Negative ESI |
Note: The exact m/z values may vary slightly depending on the instrument and specific experimental conditions.
High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (ToF) analyzers, provides highly accurate mass measurements (typically with errors of less than 5 ppm). researchgate.netbohrium.com This capability is invaluable for determining the elemental composition of unknown compounds and for the structural elucidation of novel metabolites in complex biological samples. researchgate.net
While this compound is a known standard used for quantification, the principles of HRMS are central to the broader field of steroid metabolomics in which it is applied. nih.gov In research aimed at discovering new pathways of estrogen metabolism, HRMS can identify previously uncharacterized metabolites. The fragmentation patterns of known standards, including isotopically labeled ones, can be compared to those of the unknown metabolites. This comparison helps researchers to infer the structures of the newly discovered compounds by identifying common structural motifs and modifications. bohrium.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis, known for its high chromatographic resolution. However, its application to sulfated steroids like estrone 3-sulfate is less direct than LC-MS. Steroids are non-volatile and require chemical derivatization, typically silylation, to increase their volatility and thermal stability for GC analysis. nih.gov
For the analysis of estrone 3-sulfate using GC-MS, a hydrolysis step (enzymatic or chemical) is first required to cleave the sulfate group, yielding free estrone. The resulting estrone is then derivatized before injection into the GC-MS system. In such a workflow, this compound can be used as an internal standard if it is added to the sample at the very beginning. It will undergo the same hydrolysis and derivatization reactions as the endogenous compound, thus correcting for inefficiencies in these multi-step sample preparation procedures. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) Principles and Implementation
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.govnih.gov The fundamental principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte (e.g., this compound) to the sample at the earliest stage of the analytical process. nih.gov
This "isotope spike" serves as an ideal internal standard because it is chemically identical to the endogenous analyte and therefore behaves in the same manner during all subsequent sample preparation steps, including extraction, purification, and derivatization. Any loss of the analyte during this process will be accompanied by a proportional loss of the internal standard.
During the final mass spectrometry analysis, the instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled standard. Since the amount of the standard added was known, this ratio allows for a highly accurate calculation of the initial concentration of the native analyte in the sample, effectively canceling out any variations in sample recovery or matrix-induced signal suppression. nih.govnih.gov
Method Validation and Quality Control Parameters in Research
The validation of any analytical method is critical to ensure that the results are reliable, reproducible, and accurate for its intended purpose. When using this compound as an internal standard in quantitative assays, method validation is performed according to established guidelines and involves the assessment of several key parameters. uliege.benih.gov
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of standards at different concentrations to generate a calibration curve.
Accuracy: The closeness of the measured value to the true value. It is often evaluated by analyzing quality control samples spiked with known concentrations of the analyte and expressed as a percentage of the nominal value. uliege.be
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: intra-day (repeatability) and inter-day (intermediate precision). uliege.be
Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. The use of MS/MS provides high specificity.
Recovery: The efficiency of the extraction procedure. In IDMS, the isotopic internal standard automatically corrects for recovery losses. uliege.be
Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the sample matrix. The use of a stable, co-eluting isotopic internal standard is the most effective way to compensate for matrix effects.
The following table summarizes typical validation parameters from a study that developed an LC-MS/MS method for steroid analysis, demonstrating the performance achievable with this methodology. uliege.be
| Parameter | Estrone 3-Sulfate (E3S) | Progesterone (PRO) | Estrone (E1) | Estradiol (E2) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 ng/mL | 2 pg/mL | 2 pg/mL |
| Intra-day Precision (RSD%) | 1.5% - 10.6% | 1.2% - 5.8% | 2.2% - 9.3% | 2.6% - 14.2% |
| Inter-day Precision (RSD%) | 1.5% - 10.6% | 1.2% - 5.8% | 2.2% - 9.3% | 2.6% - 14.2% |
| Accuracy (Relative Bias %) | -9.8% to 9.6% | -6.0% to 3.4% | -11.7% to 6.0% | -5.4% to 0.1% |
| Recovery (%) | 46.2% - 71.7% | 50.8% - 92.0% | 27.2% - 72.3% | 21.7% - 71.5% |
Data adapted from a study quantifying multiple steroids in serum. uliege.be
Linearity and Calibration Curve Construction
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In methods employing this compound as an internal standard, calibration curves are constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration.
A liquid chromatography-mass spectrometry (LC-MS) method developed for the simultaneous quantification of several steroid hormones, including Estrone-3-sulfate (E3S), utilized a deuterated internal standard (D4-estrone-3-sulfate sodium salt). The calibration curve for E3S was linear over a concentration range of 0.25 to 500 ng/mL. uliege.be The coefficient of determination (r²) for the calibration curves was reported to be ≥ 0.99, indicating a strong linear relationship. uliege.be
Another sensitive and robust method for the determination of five estrogen sulfates in human urine, including Estrone 3-sulfate (E1-3S), employed a stable isotopic labeled internal standard. This assay was validated with a linear concentration range of 0.2 to 200 ng/mL for E1-3S. nih.gov
For the direct quantification of Estrone Sulfate (E1S) by radioimmunoassay (RIA), a different analytical approach, the calibration curve was found to be useful over a range of 0.05 to 90.0 µg/L. researchgate.net
Table 1: Linearity of Analytical Methods for Estrone 3-Sulfate
| Analytical Method | Analyte | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) |
| LC-MS | Estrone-3-sulfate (E3S) | D4-estrone-3-sulfate sodium salt | Bovine Serum Albumin (BSA) solution | 0.25 - 500 ng/mL | ≥ 0.99 |
| LC-MS/MS | Estrone 3-sulfate (E1-3S) | Stable Isotopic Labeled Internal Standard | Human Urine | 0.2 - 200 ng/mL | Not Reported |
| Radioimmunoassay (RIA) | Estrone Sulfate (E1S) | Not Applicable | Not Specified | 0.05 - 90.0 µg/L | Not Reported |
Precision (Intra-day and Inter-day Variability)
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Intra-day precision assesses variability within the same day, while inter-day precision evaluates variability across different days.
In the LC-MS method using D4-estrone-3-sulfate sodium salt as an internal standard, the intra-day precision for E3S ranged from 1.5% to 10.6%, and the inter-day precision was also within this range. uliege.be Another liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for estrone-sulfate reported intra- and inter-day precision of less than 10.5%. nih.gov
For the LC/MS/MS method for estrogen sulfates in human urine, the intra-assay and inter-assay precision for Estrone 3-sulfate did not exceed 12%. nih.gov A radioimmunoassay for E1S demonstrated intra-assay coefficients of variation of 9.2%, 4.5%, and 4.6% at concentrations of 0.35, 9.0, and 60 µg/L, respectively. researchgate.net
Table 2: Precision of Analytical Methods for Estrone 3-Sulfate
| Analytical Method | Analyte | Internal Standard | Precision Type | Concentration | %RSD / %CV |
| LC-MS | Estrone-3-sulfate (E3S) | D4-estrone-3-sulfate sodium salt | Intra-day | Not Specified | 1.5% - 10.6% |
| LC-MS | Estrone-3-sulfate (E3S) | D4-estrone-3-sulfate sodium salt | Inter-day | Not Specified | 1.5% - 10.6% |
| LC-MS/MS | Estrone-sulfate | Not Specified | Intra-day | Not Specified | < 10.5% |
| LC-MS/MS | Estrone-sulfate | Not Specified | Inter-day | Not Specified | < 10.5% |
| LC/MS/MS | Estrone 3-sulfate (E1-3S) | Stable Isotopic Labeled Internal Standard | Intra-assay | Not Specified | < 12% |
| LC/MS/MS | Estrone 3-sulfate (E1-3S) | Stable Isotopic Labeled Internal Standard | Inter-assay | Not Specified | < 12% |
| Radioimmunoassay (RIA) | Estrone Sulfate (E1S) | Not Applicable | Intra-assay | 0.35 µg/L | 9.2% |
| Radioimmunoassay (RIA) | Estrone Sulfate (E1S) | Not Applicable | Intra-assay | 9.0 µg/L | 4.5% |
| Radioimmunoassay (RIA) | Estrone Sulfate (E1S) | Not Applicable | Intra-assay | 60 µg/L | 4.6% |
Accuracy and Recovery Rates
Accuracy refers to the closeness of the mean of a set of results to the actual (true) value. It is often expressed as a percentage of the true value (relative bias) or as a recovery percentage. Recovery is the percentage of the true amount of an analyte that is detected by the analytical method.
The LC-MS method that employed D4-estrone-3-sulfate sodium salt as an internal standard demonstrated intra- and inter-day accuracy for E3S, with a relative bias ranging from -9.8% to 9.6%. uliege.be The recovery for E3S in this method ranged from 46.2% to 71.7%. uliege.be
An LC-MS/MS assay for estrone-sulfate showed an accuracy of less than 5.0% and a recovery in the range of 93% to 110%. nih.gov The LC/MS/MS method for estrogen sulfates in urine reported an inter-assay accuracy that did not exceed 8.6%, with a recovery of 91% for the targeted compounds. nih.gov
Table 3: Accuracy and Recovery of Analytical Methods for Estrone 3-Sulfate
| Analytical Method | Analyte | Internal Standard | Accuracy (Relative Bias) | Recovery Rate |
| LC-MS | Estrone-3-sulfate (E3S) | D4-estrone-3-sulfate sodium salt | -9.8% to 9.6% | 46.2% - 71.7% |
| LC-MS/MS | Estrone-sulfate | Not Specified | < 5.0% | 93% - 110% |
| LC/MS/MS | Estrone 3-sulfate (E1-3S) | Stable Isotopic Labeled Internal Standard | < 8.6% | 91% |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
For the LC-MS method using D4-estrone-3-sulfate sodium salt, the lower limit of quantification (LLOQ) for E3S was established at 0.5 ng/mL. uliege.benih.gov An LC-MS/MS method for estrone-sulfate was able to detect concentrations ≤1 pg/mL, with a low limit of quantification of 7.8 pg/mL. nih.gov
The LC/MS/MS method for estrogen sulfates in human urine determined the lower level of quantitation (LOQ) for Estrone 3-sulfate to be 0.2 ng/mL. nih.gov A radioimmunoassay for E1S reported a detection limit of 0.009 µg/L. researchgate.net
Table 4: Limits of Detection and Quantification for Estrone 3-Sulfate
| Analytical Method | Analyte | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS | Estrone-3-sulfate (E3S) | D4-estrone-3-sulfate sodium salt | Not Reported | 0.5 ng/mL |
| LC-MS/MS | Estrone-sulfate | Not Specified | ≤ 1 pg/mL | 7.8 pg/mL |
| LC/MS/MS | Estrone 3-sulfate (E1-3S) | Stable Isotopic Labeled Internal Standard | Not Reported | 0.2 ng/mL |
| Radioimmunoassay (RIA) | Estrone Sulfate (E1S) | Not Applicable | 0.009 µg/L | Not Reported |
Applications in Steroid Hormone Metabolic Research
Investigation of Estrogen Phase I Metabolism using Deuterated Standards
Phase I metabolism of estrogens primarily involves hydroxylation reactions catalyzed by cytochrome P450 enzymes. wikipedia.org Deuterated standards are instrumental in accurately tracking these metabolic transformations. nih.govnih.gov
The primary hydroxylation pathways of estrogens occur at the C-2, C-4, and C-16 positions, leading to the formation of 2-hydroxyestrone (B23517) (2-OH-E1), 4-hydroxyestrone (B23518) (4-OH-E1), and 16α-hydroxyestrone (16α-OH-E1), respectively. wikipedia.orgresearchgate.netdutchtest.com The balance between these pathways is of significant interest as the resulting metabolites exhibit different biological activities. nih.govrupahealth.com
2-Hydroxylation: This is a major pathway for estrogen metabolism. wikipedia.org The resulting 2-hydroxy estrogens are generally considered to have weaker estrogenic activity. rupahealth.com
4-Hydroxylation: This pathway leads to the formation of catechol estrogens that can be further oxidized to quinones, which are reactive and potentially genotoxic. wikipedia.orgdutchtest.com
16α-Hydroxylation: This pathway produces metabolites like 16α-hydroxyestrone, which can have potent estrogenic effects. wikipedia.orgnih.gov
Studies using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the precise quantification of these various hydroxylated metabolites, providing insights into an individual's estrogen metabolic profile. researchgate.net The use of deuterated standards, such as those derived from estrone (B1671321), is crucial for distinguishing between endogenously produced metabolites and those being traced in metabolic studies. nih.govnih.gov
| Pathway | Key Metabolite(s) | General Biological Significance |
|---|---|---|
| 2-Hydroxylation | 2-Hydroxyestrone (2-OH-E1), 2-Hydroxyestradiol (B1664083) (2-OH-E2) | Considered a major, less potent estrogenic pathway. wikipedia.orgrupahealth.com |
| 4-Hydroxylation | 4-Hydroxyestrone (4-OH-E1), 4-Hydroxyestradiol (4-OH-E2) | Can form reactive quinones with genotoxic potential. wikipedia.orgdutchtest.com |
| 16α-Hydroxylation | 16α-Hydroxyestrone (16α-OH-E1), Estriol (B74026) | Metabolites can have significant estrogenic activity. wikipedia.orgnih.gov |
The oxidation of catechol estrogens, particularly those from the 4-hydroxylation pathway, can lead to the formation of semiquinones and quinones. wikipedia.orgnih.gov These reactive species can covalently bind to DNA, forming adducts that can lead to mutations if not repaired. nih.govresearchgate.net The use of isotope-labeled estrogens in in vitro studies, often with liver microsomes, allows researchers to trap and identify these unstable reactive metabolites and their corresponding DNA adducts. nih.govnih.govresearchgate.net This research is critical for understanding the mechanisms by which estrogens may contribute to carcinogenesis. nih.gov For instance, studies have shown that quinones derived from 4-hydroxyestrogens are more reactive towards DNA than those from 2-hydroxyestrogens. nih.govresearchgate.net
Studies of Estrogen Phase II Metabolism (Conjugation)
Phase II metabolism involves the conjugation of estrogens and their phase I metabolites with molecules such as sulfate (B86663) and glucuronic acid, which generally increases their water solubility and facilitates their excretion. nih.govnih.gov
Sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), are the primary conjugation reactions for estrogens. nih.govnih.gov Estrone sulfate is a major circulating estrogen conjugate. nih.gov Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which rely on stable isotope-labeled internal standards, have been developed to accurately measure intact sulfate and glucuronide conjugates of estrogens in biological fluids like urine. nih.gov These methods are essential for studying the patterns of estrogen conjugation and their potential interindividual variations. nih.govnih.gov
There is a dynamic interplay between unconjugated estrone and its sulfated form, estrone sulfate. nih.govcloudfront.net Estrone sulfate can act as a reservoir and be converted back to estrone by the enzyme steroid sulfatase (STS). nih.gov This conversion can be a significant source of active estrogens in peripheral tissues. nih.govnih.gov The use of isotopically labeled tracers is fundamental in studies measuring the metabolic clearance rates and the interconversion between estrone and its conjugates, providing a more complete picture of estrogen metabolism. cloudfront.net
| Process | Key Enzyme Family | Significance |
|---|---|---|
| Sulfation | Sulfotransferases (SULTs) | Formation of sulfate conjugates, e.g., Estrone Sulfate. nih.govnih.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Formation of glucuronide conjugates for excretion. nih.gov |
| Desulfation | Steroid Sulfatase (STS) | Reactivates sulfated estrogens, like converting Estrone Sulfate back to Estrone. nih.gov |
Enzymatic Conversion and Biosynthesis Studies
The biosynthesis of active estrogens from their precursors is a complex process involving multiple enzymes. researchgate.net The "sulfatase pathway" is a key mechanism where estrone sulfate is taken up by cells and hydrolyzed by steroid sulfatase (STS) to estrone. nih.gov Estrone can then be converted to the more potent estradiol (B170435) by 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.govresearchgate.net Conversely, estrogen sulfotransferase (SULT1E1) inactivates estrone by converting it back to estrone sulfate. nih.gov Studies investigating the kinetics of these enzymatic conversions, for example, the conversion of estrone sulfate to estrone and then to estradiol in breast tissue, utilize labeled substrates to trace the metabolic fate of the precursor. nih.gov These studies are crucial for understanding local estrogen production in tissues, which is of particular importance in hormone-dependent diseases. nih.govresearchgate.net
Steroid Sulfatase (STS) Activity and its Role in Estrone Formation
Steroid sulfatase (STS) is the enzyme responsible for hydrolyzing steroid sulfates, such as estrone sulfate (E1S), into their unconjugated, biologically active forms. oup.comfrontiersin.org This conversion of E1S to estrone is a crucial step in the local production of estrogens in various tissues, including hormone-dependent tumors. oup.comnih.gov STS is widely distributed throughout the body and its activity is implicated in both normal physiological processes and pathological conditions. oup.com The enzyme hydrolyzes both aryl and alkyl steroid sulfates, with E1S being a primary substrate. oup.com The released estrone can then be further metabolized to the more potent estradiol, which can stimulate the growth of hormone-dependent cancers. oup.com STS expression has been found to be increased in breast tumors, highlighting its significance as a therapeutic target. oup.com
The vital role of STS in providing active steroids has led to the development of STS inhibitors as a potential treatment for hormone-dependent diseases. researchgate.net Research has demonstrated that inhibiting STS activity can effectively block the conversion of E1S to estrone, thereby reducing the pool of estrogens available to stimulate tumor growth. researchgate.net
17β-Hydroxysteroid Dehydrogenase (17β-HSD) in Estradiol Synthesis
The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) plays a pivotal role in the final step of estradiol biosynthesis, converting the less active estrone into the highly potent 17β-estradiol (E2). nih.govmdpi.com Specifically, 17β-HSD type 1 is a key enzyme in this reductive process, utilizing NADPH as a cofactor. nih.gov This enzymatic reaction is critical in maintaining high concentrations of E2 within tissues like breast tumors, particularly in postmenopausal women. nih.gov
Different isoforms of 17β-HSD exist, with varying functions and tissue distributions. wikipedia.org For instance, 17β-HSD1 is considered the "estrogenic" type, primarily responsible for the activation of estrogens, while other types are involved in androgen activation or the oxidative inactivation of steroids. mdpi.comwikipedia.org
Catechol-O-Methyltransferase (COMT) in Estrogen Methylation
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of catechol estrogens. nih.gov Endogenous estrogens like 17β-estradiol and estrone are first metabolized by cytochrome P450 enzymes into catechol estrogens, such as 2-hydroxyestradiol and 4-hydroxyestradiol. nih.gov COMT then catalyzes the O-methylation of these catechol estrogens, converting them into their corresponding methoxyestrogens. nih.govswintegrativemedicine.com This methylation process is a crucial detoxification pathway, as catechol estrogens can otherwise contribute to carcinogenesis through genotoxic mechanisms. nih.gov
The COMT enzyme utilizes S-adenosyl-l-methionine (SAMe) as a methyl donor and requires magnesium as a cofactor to carry out the methylation reaction. swintegrativemedicine.com A reduction in COMT activity, potentially due to genetic polymorphisms, can lead to an accumulation of hydroxy-estrogens, which is associated with an increased risk of estrogen-related health issues. nih.govswintegrativemedicine.com Studies have shown that inhibiting COMT activity leads to increased levels of catechol estrogens and associated oxidative DNA damage. nih.gov Therefore, the efficiency of COMT-mediated methylation plays a significant role in modulating the biological activity and potential toxicity of estrogen metabolites. nih.govnih.gov
Analysis of Transporter-Mediated Uptake and Distribution
Due to its hydrophilic nature, estrone 3-sulfate cannot freely diffuse across cell membranes and relies on specific transporters for its uptake into cells. nih.govwikipedia.org Deuterated estrone sulfate is an invaluable tool for studying the kinetics and specificity of these transport systems.
Organic Anion Transporting Polypeptides (OATPs) Substrate Studies
Estrone-3-sulfate (E3S) is a known substrate for several members of the Organic Anion Transporting Polypeptide (OATP) family. nih.govsigmaaldrich.com These transporters mediate the sodium-independent uptake of a wide range of amphipathic organic molecules, including hormones and their conjugates. plos.org In the context of breast cancer, the expression and function of OATPs are of particular interest, as they can influence the intracellular concentration of E3S, a major precursor for tumor estrogen in postmenopausal women. nih.govsigmaaldrich.com
Studies have shown that various OATP isoforms, including OATP1A2, OATP1B1, OATP1B3, OATP2B1, OATP3A1, and OATP4A1, are expressed in breast cancer cells and are candidates for mediating E3S uptake. nih.govfrontiersin.org The expression of these transporters can be higher in cancer cells compared to normal breast epithelial cells, potentially contributing to the higher E3S concentrations observed in tumors. nih.govsigmaaldrich.com For example, research has demonstrated that the transport efficiency of E3S is significantly greater in hormone-dependent MCF7 breast cancer cells compared to hormone-independent cell lines. nih.govsigmaaldrich.com
Kinetic studies have revealed that OATP-mediated uptake of E3S is a saturable process. nih.gov For instance, in T-47D breast cancer cells, the uptake of E3S exhibited a K_m value of 7.6 μM and a V_max of 172 pmol/mg of protein/min. nih.gov The uptake can be inhibited by other steroid sulfates and OATP inhibitors like sulfobromophthalein. nih.gov The use of different OATP substrates has also revealed substrate-dependent inhibition patterns, suggesting complex interactions at the transporter binding sites. nih.gov
Table 1: OATP-Mediated Uptake of Estrone 3-Sulfate in Cancer Cell Lines
| Cell Line | Transporter(s) Implicated | Key Findings | Reference |
| Caco-2 | OATP2B1, BCRP, OSTα/β | OATP2B1 is the main apical uptake transporter. BCRP influences uptake. OSTα/β is involved in basolateral uptake. | nih.gov |
| T-47D | OATP-D, OATP-E | Carrier-mediated, saturable uptake with K_m of 7.6 µM. | nih.gov |
| MCF7 | OATP1A2, OATP1B1, OATP1B3, OATP2B1, OATP3A1 | Higher expression and 10-fold greater transport efficiency compared to hormone-independent cells. | nih.govsigmaaldrich.com |
| Colo205, Caco2 | OATP4A1, OATP2B1 | OATP4A1 is the most abundantly expressed E1S transporter. These cell lines showed the highest E1S transport. | frontiersin.org |
Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6) Mechanisms
The Sodium-Dependent Organic Anion Transporter (SOAT), encoded by the SLC10A6 gene, is a highly specialized carrier for sulfo-conjugated steroid hormones, including estrone-3-sulfate (E1S). frontiersin.org Unlike the multi-specific OATPs, SOAT does not transport free steroids, steroid glucuronides, or bile salts. frontiersin.org This transporter facilitates the sodium-dependent uptake of E1S with a reported K_m of 12 μM. frontiersin.org
SOAT is expressed in various tissues, including the ductal epithelium of the mammary gland. frontiersin.orgnih.gov Its expression has been observed in several breast pathologies, including ductal hyperplasia and carcinoma. frontiersin.orgnih.gov Studies using T47D breast cancer cells stably transfected with SOAT have demonstrated that increased SOAT expression leads to a significantly higher sensitivity to E1S-stimulated cell proliferation. frontiersin.org The EC_50 for E1S-induced proliferation was 2.2 nM in SOAT-expressing cells, compared to 21.7 nM in control cells. frontiersin.org This proliferative effect can be blocked by SOAT inhibitors, highlighting the transporter's role in supplying E1S to cancer cells for subsequent conversion to active estrogens. frontiersin.orgnih.gov The transport activity of SOAT is dependent on the presence of sodium, as replacing sodium with other cations abolishes the uptake of its substrates. frontiersin.org
Pharmacokinetic and Metabolic Kinetic Research Using Deuterated Tracers (non-clinical)
The use of deuterated tracers, such as Estrone 3-Sulfate-d5 Sodium Salt, is crucial for conducting pharmacokinetic and metabolic kinetic studies without interference from endogenous compounds. nih.gov These stable isotope-labeled molecules allow for precise quantification of the administered compound and its metabolites.
In non-clinical studies, tritiated ([³H]) and carbon-14 (B1195169) ([¹⁴C]) labeled estrone sulfate have been used to investigate its metabolism and clearance. For example, in female rhesus monkeys, the metabolic clearance rate (MCR) of [³H]estrone sulfate was determined to be between 42.0 and 67.5 L/day. nih.gov These studies also quantified the conversion of estrone sulfate to estrone and estradiol, revealing a significant interconversion between estrone and estrone sulfate. nih.gov
A study in ovariectomized mice utilized deuterated 17β-estradiol-d4 (E2-d4) to study its absorption and metabolism to estrone-d4 (E1-d4). nih.gov This research highlights the utility of deuterated steroids in assessing pharmacokinetic parameters such as peak plasma concentration (Cmax) and area-under-the-curve (AUC) and demonstrated the presence of both E2-d4 and its metabolite E1-d4 in the brain. nih.gov
Human studies using radiolabeled tracers have shown that estrone sulfate has a metabolic clearance rate of approximately 157 L/day and that a significant portion is converted back to estrone and to a lesser extent, estradiol. nih.gov These findings underscore that circulating estrone sulfate is a major precursor for plasma estrone and estradiol. nih.gov
Table 2: Pharmacokinetic Parameters of Estrone Sulfate from Tracer Studies
| Species | Tracer Used | Key Pharmacokinetic/Metabolic Finding | Reference |
| Rhesus Monkey | [³H]estrone sulfate | Metabolic Clearance Rate (MCR) = 42.0-67.5 L/day. Conversion of estrone sulfate to estrone was 43.6%. | nih.gov |
| Human | Radiolabeled estrone sulfate | MCR = 157 L/day. Transfer factor for conversion to estrone (ρE1SE1) = 0.21. | nih.gov |
| Ovariectomized Mouse | Deuterated 17β-estradiol-d4 | Demonstrated absorption and metabolism to estrone-d4, with both present in plasma and brain. | nih.gov |
Role in Steroidomics and Metabolomics Profiling
Comprehensive Analysis of Steroid Metabolomes
The accurate profiling of the steroid metabolome is essential for understanding the etiology of various steroid-related diseases. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the simultaneous quantification of multiple steroid hormones. nih.govnih.govresearchgate.net In these comprehensive analyses, stable isotope-labeled internal standards are critical for correcting variations that can occur during sample preparation, extraction, and analysis. sigmaaldrich.com
Estrone (B1671321) 3-Sulfate-d5 Sodium Salt, with its physicochemical properties being nearly identical to its endogenous, non-labeled counterpart, is an ideal internal standard. sigmaaldrich.com Its use helps to minimize the impact of matrix effects and fluctuations in mass spectrometer signals, thereby improving the accuracy of quantification for a wide range of steroid hormones. sigmaaldrich.com Research has demonstrated the development of LC-MS/MS methods capable of simultaneously quantifying a dozen or more steroid hormones from small sample volumes, such as 100 µl of serum. nih.govnih.gov These methods, which often include deuterated standards like Estrone 3-Sulfate-d5, are vital for both clinical diagnostics and scientific research, enabling a global view of steroid metabolism. nih.govnih.gov
Identification and Quantification of Endogenous Estrogens and their Metabolites in Research Samples
The precise measurement of endogenous estrogens and their metabolites is notoriously challenging due to their wide-ranging and often very low concentrations in biological samples. nih.gov Mass spectrometry-based methods have become the gold standard, superseding less specific techniques like immunoassays. nih.gov The use of deuterated internal standards, such as Estrone 3-Sulfate-d5 Sodium Salt, is a cornerstone of these highly sensitive and specific quantitative methods. nih.gov
By adding a known quantity of the labeled standard to a sample at the beginning of the analytical process, any loss of the analyte during sample preparation can be accounted for, and variations in instrument response can be normalized. This stable isotope dilution approach allows for the accurate quantification of not only the parent estrogens like estrone (E1) and estradiol (B170435) (E2) but also their various conjugated and hydroxylated metabolites. nih.govnih.gov This has enabled the development of assays with very low limits of quantification, often in the picogram per milliliter (pg/mL) range, which is necessary for many research and clinical applications. nih.gov
One study successfully developed an LC-MS/MS method to quantify estrone, 17β-estradiol, and estrone-3-sulfate in human plasma, using deuterated estrogens as internal standards to achieve low limits of quantification. nih.gov Another validated an LC-MS method for simultaneously measuring estrone-3-sulfate, progesterone, estrone, and estradiol in the serum of different mammal species, highlighting the superior specificity and accuracy compared to immunoassays.
Table 1: Examples of Quantified Steroids Using Deuterated Internal Standards This table is for illustrative purposes and combines findings from multiple studies. Specific analytes and performance may vary by method.
| Analyte | Method | Internal Standard Type | Lower Limit of Quantification (LLOQ) | Reference |
| Estrone (E1) | LC-HRMS | Deuterated | 0.005-2 ng/mL | nih.gov |
| 17β-Estradiol (E2) | LC-MS/MS | Deuterated | 0.005 ng/mL | nih.govnih.gov |
| Estrone-3-Sulfate (E1S) | LC-HRMS | Deuterated | 0.005-2 ng/mL | nih.gov |
| Estriol (B74026) (E3) | LC-MS/MS | Deuterated | 0.005-2 ng/mL | nih.gov |
| Dehydroepiandrosterone (DHEA) | LC-HRMS | Deuterated | 0.005-2 ng/mL | nih.gov |
| DHEA-3-Sulfate | LC-HRMS | Deuterated | 0.005-2 ng/mL | nih.gov |
| Testosterone | LC-HRMS | Deuterated | 0.005-2 ng/mL | nih.gov |
| Progesterone | LC-MS/MS | Deuterated | 0.1 ng/mL | |
| Cortisol | LC-MS/MS | Deuterated | 1 ng/mL | nih.govnih.gov |
Application in Non-Targeted and Semi-Targeted Metabolomic Approaches
The utility of this compound and similar labeled standards extends to non-targeted and semi-targeted metabolomics. These approaches aim to capture a broader snapshot of the metabolome without pre-selecting all analytes. However, they face significant challenges, including signal drift, ion suppression, and the difficulty of identifying unknown compounds. sigmaaldrich.com
The inclusion of a suite of deuterated internal standards across different classes of analytes can significantly improve data quality in these untargeted studies. sigmaaldrich.com A comprehensive steroid assay using liquid chromatography coupled with ion mobility mass spectrometry (LC/IM/MS) demonstrated this principle. mdpi.com By incorporating a panel of 20 deuterium-labeled steroids, the method allowed for both the targeted, high-sensitivity measurement of known steroids and a non-targeted analysis that could detect other, unexpected lipid molecules. mdpi.com This dual capability is a major advantage, as it provides high selectivity for known compounds while retaining the potential to discover unknown biomarkers or metabolic pathways. mdpi.com Such semi-targeted methods represent a powerful tool for elucidating the pathogenesis of diseases like primary aldosteronism and for identifying novel steroids that could serve as future diagnostic markers. mdpi.com
Environmental Science Research Applications Analytical Focus
Quantification of Estrogen Contaminants in Aquatic Systems
The primary application of Estrone (B1671321) 3-Sulfate-d5 Sodium Salt in environmental research is as an internal standard for the quantification of estrone 3-sulfate and other related estrogenic compounds in aquatic systems. Analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), rely on such standards to achieve the necessary sensitivity and accuracy for detecting contaminants at environmentally relevant concentrations. nih.gov
The principle of isotope dilution involves adding a known quantity of the deuterated standard (e.g., Estrone 3-Sulfate-d5 Sodium Salt) to an environmental sample at the beginning of the analytical process. Because the deuterated standard is chemically almost identical to the target analyte (the non-deuterated estrogen), it behaves similarly during extraction, cleanup, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the deuterated standard in the final mass spectrometry analysis, the initial concentration of the contaminant in the sample can be calculated with high precision, correcting for both recovery losses and signal suppression or enhancement from the sample matrix. nih.gov
Research has demonstrated that using deuterated internal standards is crucial for overcoming the matrix effects that are prevalent in complex samples like wastewater treatment plant (WWTP) effluents, leading to reliable quantification. nih.govnih.gov For instance, a closely related compound, D4-estrone-3-sulfate sodium salt, has been successfully used as an internal standard for the simultaneous quantification of multiple steroids, including estrone 3-sulfate, in biological fluids by LC-MS, highlighting the effectiveness of this approach. uliege.benih.gov Methods validated for water analysis show that this technique can achieve low limits of quantification (LOQ), often in the sub-nanogram per liter range, which is essential for assessing environmental risk. nih.govresearchgate.net
| Analytical Method Performance for Estrogen Quantification Using Isotope Dilution | Analyte | Matrix | LOQ (ng/L) | Recovery (%) | Reference |
| LC-MS/MS | Estrone | WWTP Effluent | 5 | 97 | nih.gov |
| LC-MS/MS | 17β-Estradiol | WWTP Effluent | 10 | 91 | nih.gov |
| GC-MS/MS | Estrone | Estuarine Water | <1 | >90 | researchgate.net |
| LC-MS/MS | Estrone-3-Sulfate | Wastewater | 0.1 | >83 | nih.gov |
| LC-MS | Estrone-3-Sulfate | Serum | 500 | Not Reported | uliege.benih.gov |
Assessment of Conjugated Estrogen Stability and Deconjugation in Environmental Matrices
This compound is instrumental in studies that investigate these transformation pathways. By using it as an internal standard, researchers can accurately track the concentration of estrone 3-sulfate over time in various environmental matrices, such as activated sludge or river water. This allows for the calculation of degradation and deconjugation rates. For example, studies have shown that glucuronide-conjugated estrogens deconjugate relatively quickly in wastewater, with half-lives as short as 0.4 hours, while sulfate (B86663) conjugates like estrone 3-sulfate are more persistent, with half-lives extending to over 11 hours. nih.govrsc.org
Accurate quantification is essential to differentiate between the conjugated and free forms and to understand the conditions that favor deconjugation (e.g., temperature, microbial activity). researchgate.net The stability of estrogen conjugates can be influenced by sample storage conditions; research has shown that adjusting the pH to 3 or adding preservatives like mercury dichloride can help keep the conjugates intact before analysis. uliege.be Without a reliable internal standard like this compound, it would be difficult to obtain the precise measurements needed to model the environmental fate of these important contaminants.
| Fate of Estrogens in Environmental Systems | Compound | System/Matrix | Finding | Reference |
| Deconjugation | Estrone-3-Sulfate | Wastewater | Persists longer than glucuronide conjugates. | nih.govrsc.org |
| Deconjugation | Glucuronide Conjugates | Wastewater | Easily deconjugated by β-glucuronidase from E. coli. | nih.govrsc.org |
| Half-Life | Sulfate Conjugated Estrone (E1) | Wastewater | 13.9 hours. | nih.gov |
| Half-Life | Sulfate Conjugated Estradiol (B170435) (E2) | Wastewater | 11.5 hours. | nih.gov |
| Removal | Estrone (E1) | Activated Sludge Treatment | ~61% average removal. | sigmaaldrich.com |
| Stability | Conjugated Estrogens | Domestic Wastewater | Stable for over 36 hours at pH 3. | uliege.be |
Development of High-Throughput Analytical Methods for Environmental Monitoring
Effective environmental monitoring requires analytical methods that are not only sensitive and accurate but also robust and efficient enough to process a large number of samples. The development of high-throughput methods is a key goal in environmental science to facilitate large-scale monitoring programs for contaminants like estrogens. nih.gov
This compound plays a supportive but critical role in the development and validation of these high-throughput systems. The use of isotope dilution with LC-MS/MS is a cornerstone of reliable, automated analysis. nih.govnih.gov By providing a robust means of quantification that corrects for variability between samples, deuterated internal standards allow for more streamlined sample preparation procedures without sacrificing data quality. This is essential for methods designed to be fast and handle large batches.
For example, high-throughput screening can be used to assess estrogen receptor activity in dietary supplements or environmental extracts, with follow-up identification and quantification of suspect compounds by advanced LC-MS techniques. nih.gov The validation of such methods relies on demonstrating accuracy and precision, for which internal standards are indispensable. nih.govresearchgate.net The reliability afforded by using compounds like this compound enables the confident application of these methods in routine monitoring of rivers, wastewater effluents, and even drinking water sources, providing the data necessary for risk assessment and regulatory oversight.
Comparative Analysis with Alternative Quantitation Approaches in Research
Advantages of Mass Spectrometry over Immunoassays in Specificity and Accuracy for Research Quantification
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the gold standard for the quantification of steroid hormones, including sulfated estrogens. nih.govtandfonline.com Its superiority over immunoassays in research settings is primarily attributed to its higher specificity and accuracy. nih.govuliege.benih.gov
Specificity: One of the most significant drawbacks of immunoassays is their susceptibility to cross-reactivity. nih.govnih.gov Immunoassays rely on the binding of an antibody to a specific analyte. However, due to the structural similarity among steroid hormones and their metabolites, antibodies can inadvertently bind to related but incorrect molecules. nih.govaacrjournals.org For instance, direct radioimmunoassays (RIAs) for estradiol (B170435) have been shown to cross-react with other estrogens and their metabolites, such as estrone (B1671321) sulfate (B86663), which circulates at high concentrations. aacrjournals.org This lack of specificity can lead to a substantial overestimation of the target analyte's concentration. tandfonline.comnih.govendocrine-abstracts.org Mass spectrometry, in contrast, identifies and quantifies molecules based on their unique mass-to-charge ratio, providing a much higher degree of certainty in the identification of the specific analyte. nih.gov This is particularly crucial when analyzing a complex biological matrix where numerous structurally similar compounds are present.
Accuracy: The enhanced specificity of mass spectrometry directly contributes to its greater accuracy. uliege.benih.gov Studies comparing LC-MS/MS with immunoassays for the measurement of various steroids have consistently demonstrated that immunoassays tend to report higher concentrations. endocrine-abstracts.orgnih.gov For example, a study comparing methods for measuring urinary estrogens found that absolute concentrations measured by RIA and ELISA were significantly higher than those obtained by LC-MS/MS. nih.gov Another study on steroid hormones in patients with 21-hydroxylase deficiency found that immunoassays overestimated the levels of 17OH-progesterone and androstenedione (B190577) considerably. endocrine-abstracts.org The use of isotopically labeled internal standards in mass spectrometry further enhances accuracy by correcting for variations during sample preparation and analysis.
The following table summarizes findings from a study comparing urinary estrogen metabolite concentrations as measured by LC-MS/MS versus RIA and ELISA, highlighting the discrepancy in absolute concentrations.
| Estrogen Metabolite | Measurement Method | Premenopausal Women (Concentration Fold Difference vs. LC-MS/MS) | Postmenopausal Women (Concentration Fold Difference vs. LC-MS/MS) |
| Estrone (E1) | RIA | 1.6 - 2.9 times higher | 1.4 - 11.8 times higher |
| Estradiol (E2) | RIA | 1.6 - 2.9 times higher | 1.4 - 11.8 times higher |
| Estriol (B74026) (E3) | RIA | 1.6 - 2.9 times higher | 1.4 - 11.8 times higher |
| 2-hydroxyestrone (B23517) | ELISA | ~3 times higher | ~6 times higher |
| 16α-hydroxyestrone | ELISA | ~3 times higher | ~12 times higher |
| Data sourced from a comparative study on urinary estrogen measurements. nih.gov |
Furthermore, mass spectrometry offers the advantage of multiplexing , allowing for the simultaneous measurement of multiple analytes in a single run. endocrine-abstracts.orgmdpi.com This capability is highly efficient for research studies aiming to investigate steroid profiles rather than a single hormone.
Limitations and Interferences of Non-MS Based Methods
The limitations of non-mass spectrometry-based methods, primarily immunoassays, are a critical consideration for researchers. These limitations can significantly impact the validity and interpretation of research findings.
Cross-Reactivity: As previously mentioned, the most significant limitation of immunoassays is cross-reactivity with structurally related compounds. nih.govnih.govaacrjournals.org In the context of estrone 3-sulfate, this means that the assay's antibody may also bind to other sulfated estrogens or even non-sulfated precursors and metabolites, leading to inaccurate and falsely elevated results. aacrjournals.org This is a particular concern in studies involving postmenopausal women or men, where estradiol levels are very low, making the assay more susceptible to interference from more abundant metabolites. nih.gov
Matrix Effects: Immunoassays can be affected by "matrix effects," where components of the biological sample (e.g., lipids, proteins) interfere with the antibody-antigen binding. aacrjournals.org This can lead to either an overestimation or underestimation of the analyte concentration. While sample preparation steps can mitigate these effects, they may not be completely eliminated.
Interference from Exogenous and Endogenous Substances: Various substances can interfere with immunoassays, leading to erroneous results. nih.govnih.gov These can include:
Drugs and their metabolites: Certain medications can have structures similar to the target analyte, causing cross-reactivity. nih.gov For example, the aromatase inhibitor exemestane (B1683764) and its metabolites have been shown to interfere with estradiol immunoassays. nih.gov
Heterophile antibodies: These are human antibodies that can bind to the animal antibodies used in immunoassays, creating a false positive or negative signal. nih.govnih.govresearchgate.net
Biotin (B1667282): High doses of biotin supplementation can interfere with immunoassays that utilize the biotin-streptavidin system for signal detection. nih.gov
The following table provides examples of substances that can interfere with immunoassays for steroid hormones.
| Interfering Substance | Type of Interference | Potential Impact on Results |
| Structurally similar steroid metabolites | Cross-reactivity | Falsely elevated concentrations nih.govaacrjournals.org |
| Exemestane (Aromatase inhibitor) | Cross-reactivity with metabolites | False-positive results in estradiol immunoassays nih.gov |
| Fulvestrant (Selective estrogen receptor degrader) | Cross-reactivity | Significant positive bias in some estradiol immunoassays endocrine-abstracts.org |
| Heterophile antibodies | Immunological interference | Can cause falsely elevated or depressed results nih.govnih.gov |
| Biotin (in high doses) | Interference with assay components | Can lead to falsely high or low results depending on the assay format nih.gov |
Future Directions and Emerging Research Avenues
Integration with Advanced Multi-Omics Studies
The use of stable isotope-labeled compounds like Estrone (B1671321) 3-Sulfate-d5 Sodium Salt is becoming increasingly integral to multi-omics research, which combines data from genomics, proteomics, lipidomics, and metabolomics to provide a comprehensive biological understanding. In metabolomics and lipidomics, deuterated standards are essential for the accurate quantification of endogenous molecules. isotope.comnih.gov These standards, including deuterated fatty acids, ceramides, and steroids, serve as ideal internal controls for mass spectrometry (MS)-based analyses. isotope.comsigmaaldrich.com Their use allows for both absolute quantification and relative comparisons of metabolites and lipids across different biological samples, which is crucial for identifying biomarkers and understanding metabolic pathways. nih.govisotope.com
The "gold standard" for quantification in these fields is the isotope dilution method, which relies on a known amount of an isotopically labeled standard that is chemically identical to the analyte of interest. nih.gov This approach effectively corrects for variations in sample preparation and matrix effects during analysis. The development of standardized kits and panels containing a variety of labeled lipids and metabolites, such as the SPLASH® LIPIDOMIX®, is helping to harmonize research protocols and accelerate discoveries. nih.govsigmaaldrich.com
In proteomics, stable isotope labeling is a cornerstone of quantitative analysis. nih.gov While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) metabolically incorporate heavy isotopes into all proteins, the use of labeled standards is also critical for targeted proteomics, where the goal is to quantify specific proteins or post-translational modifications. nih.govyoutube.comyoutube.com The integration of Estrone 3-Sulfate-d5 Sodium Salt in studies that simultaneously measure steroid hormones (metabolomics) and their protein receptors or metabolizing enzymes (proteomics) can provide a more dynamic and integrated view of endocrine signaling pathways. nih.gov This multi-omics approach, powered by the use of stable isotope standards, enables researchers to merge absolute quantification with non-targeted discovery in a single analytical run, offering a powerful strategy for systems biology research. nih.gov
Further Refinement of Analytical Methodologies for Enhanced Sensitivity and Throughput
The accurate measurement of estrogens and their metabolites, which often circulate at very low concentrations, presents a significant analytical challenge. nih.govnih.gov Consequently, there is ongoing research to refine analytical methods, with a focus on improving sensitivity and increasing sample throughput, where standards like this compound are indispensable for method validation and quantification. synzeal.comaquigenbio.comsynzeal.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for steroid analysis due to its high specificity and sensitivity. nih.govnih.gov However, to detect the low picogram-per-milliliter levels of many estrogens, further enhancements are often necessary. One key strategy is chemical derivatization, which involves attaching a chemical group to the estrogen molecule to improve its ionization efficiency in the mass spectrometer. nih.govsigmaaldrich.com
Table 1: Comparison of Derivatization Reagents for Estrogen Analysis
| Derivatization Reagent | Principle | Advantages | Reference(s) |
|---|---|---|---|
| Dansyl chloride | Adds a readily ionizable dansyl group to the phenolic hydroxyl group of estrogens. | Common and well-established. | sigmaaldrich.com |
| MPPZ (1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine followed by methylation) | Adds a permanently charged quaternary amine group. | Significantly enhances sensitivity, allowing for quantification of a panel of estrogens and their metabolites from small sample volumes (0.5 mL). | nih.goved.ac.uk |
Beyond derivatization, other technological advancements are pushing the boundaries of steroid analysis.
Differential Mobility Spectrometry (DMS): This technique provides an additional, orthogonal layer of separation to LC-MS/MS. By separating ions based on their shape and size in a gas phase before they enter the mass spectrometer, DMS can significantly reduce chemical noise and interferences from structurally similar steroids, boosting the signal-to-noise ratio by 1.6 to 13.8 times for certain steroids. elsevierpure.com
Ultra-Performance Supercritical Fluid Chromatography (UPSFC-MS/MS): This novel approach uses supercritical CO2 as the mobile phase, offering a fast and efficient alternative for separating a large panel of steroids. One study successfully profiled nineteen different steroids across four major classes in just five minutes. nih.gov
Phospholipid Removal: A simplified one-step sample preparation that combines protein precipitation with phospholipid removal can streamline the process, making it more suitable for routine clinical use while maintaining high sensitivity for quantifying up to 15 different steroids. nih.gov
These refinements, which rely on isotopically labeled standards for accurate quantification, are crucial for enabling large-scale clinical studies and for analyzing samples from special populations with low estrogen levels, such as postmenopausal women and men. nih.gov
Exploration of Isotope Effects in Metabolic Studies (non-pharmacological)
The substitution of hydrogen with deuterium (B1214612) in this compound can lead to kinetic isotope effects (KIEs), where the heavier isotope slows down chemical reactions in which the carbon-deuterium (C-D) bond is broken. nih.govnih.govresearchgate.net While often explored in the context of drug development, these effects are also a valuable tool in non-pharmacological metabolic studies to elucidate enzymatic reaction mechanisms and metabolic pathways. mssm.edunih.gov
When a C-D bond cleavage is the rate-limiting step in a metabolic transformation, typically catalyzed by enzymes like cytochrome P450 (CYP), the metabolism of the deuterated compound will be slower than its non-deuterated counterpart. nih.gov This can result in "metabolic switching," where the enzyme bypasses the slower deuterated site and metabolizes the molecule at an alternative position. nih.gov For example, studies on deuterated model compounds have shown that the magnitude of the isotope effect and the degree of metabolic switching are highly dependent on which CYP isoform is involved and the specific position of deuteration on the molecule. nih.gov
Isotope labeling has been historically used to trace the biogenesis of estrogen metabolites. In a foundational study, researchers administered a mixture of C14-labeled estrone and H3-labeled estradiol (B170435) to patients. By analyzing the isotope ratios of urinary metabolites, they concluded that estriol (B74026) and 2-methoxyestrone (B195170) were derived directly from estrone, not estradiol, establishing estrone as a central intermediate in estrogen metabolism. hormonebalance.org
More recent high-resolution LC-MS/MS studies have used deuterated estrone to confirm the formation of various hydroxylated and dihydroxylated metabolites in vitro. nih.gov By tracking the exchange of deuterium atoms, researchers can pinpoint the sites of oxidation on the steroid ring system. nih.gov However, researchers must also be aware of potential confounding factors. In one instance, an unusual false positive for a steroid metabolite was traced back to the deuterated internal standard undergoing enzymatic oxidation followed by a hydrogen-deuterium (H/D) exchange in the biological sample. sigmaaldrich.com These findings underscore that while isotope effects can be a powerful investigative tool, a thorough understanding of the underlying enzymatic and chemical processes is critical for accurate data interpretation. nih.govmssm.edu
Development of Novel Research Tools and Automation in Steroid Analysis
To meet the demands of large-scale clinical and research studies, there is a significant drive towards developing novel tools and automating the entire workflow of steroid analysis, from sample preparation to data interpretation. nih.govnih.gov Automation improves throughput, reduces analyst-to-analyst variability, and frees up skilled personnel to focus on more complex tasks. americanpharmaceuticalreview.combiotage.com
Fully automated systems now exist that can handle the entire sample preparation process for steroid analysis. The CLAM-2030 (Clinical Laboratory Automated sample preparation Module), for example, can deproteinize serum or plasma samples through filtration and automatically transfer the prepared vials to an LC-MS autosampler for injection. nih.gov Other systems integrate solid-phase extraction (SPE) online with LC-MS/MS, allowing for the high-throughput, fully automated quantification of over 15 steroids from human serum without the need for derivatization. nih.gov The benefits of such automation are significant, including improved efficiency, higher analyte recovery, and a reduction in both cost per sample and the potential for human error. biotage.com
Table 2: Examples of Automation in Steroid Sample Preparation
| Automation Technology | Key Functions | Benefits | Reference(s) |
|---|---|---|---|
| CLAM-2030 Module | Automated protein precipitation and filtration of biological samples. | Improves analytical traceability; prepares samples for LC-MS/MS analysis. | nih.gov |
| Online SPE-LC-MS/MS | Integrates solid-phase extraction directly with the LC-MS/MS system. | High-throughput; quantifies a large panel of steroids; no derivatization required. | nih.gov |
| Robotic 96-well SPE | Simultaneous extraction of 96 samples in a microplate format. | Rapid sample preparation for biological matrices in bioanalysis. | researchgate.net |
Beyond automation of existing methods, novel research tools are being developed to probe steroid biology in new ways. One innovative example is the creation of a custom adeno-associated virus (AAV) reporter system containing an estrogen response element (ERE). oup.com This tool can be used in vivo to dynamically measure the transcriptional responsiveness of specific cells to estrogens, offering a way to visualize the downstream effects of steroid hormone signaling directly within tissues like the brain. oup.com Such tools, combined with the power of automated, high-sensitivity analytical methods that rely on standards like this compound, are poised to greatly advance our understanding of steroid endocrinology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
